molecular formula C7H9N3O2 B3030530 Ethyl 2-aminopyrimidine-4-carboxylate CAS No. 916056-77-4

Ethyl 2-aminopyrimidine-4-carboxylate

Cat. No. B3030530
CAS RN: 916056-77-4
M. Wt: 167.17
InChI Key: CPCALRCXLGUQIL-UHFFFAOYSA-N
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Description

Ethyl 2-aminopyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives has been reported in various studies . For instance, one study reported the synthesis of 2-aminopyrimidine derivatives from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involved five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The InChI code for Ethyl 2-aminopyrimidine-4-carboxylate is 1S/C7H9N3O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3,(H2,8,9,10) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-aminopyrimidine-4-carboxylate is a powder that is stored at room temperature . Its molecular weight is 167.17 .

Scientific Research Applications

Antitrypanosomal Activity

2-aminopyrimidine derivatives, which can be prepared from Ethyl 2-aminopyrimidine-4-carboxylate, have been found to exhibit antitrypanosomal activity . They have been tested against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness . Some of these compounds have shown quite good antitrypanosomal activity .

Antiplasmodial Activity

In addition to their antitrypanosomal activity, 2-aminopyrimidine derivatives have also demonstrated antiplasmodial activity . They have been tested against Plasmodium falciparum NF54, a causative organism of malaria . Some of these compounds have shown excellent antiplasmodial activity .

Drug Development

The need for new efficient antitrypanosomal compounds with less side effects is urgent . Similarly, there is a great demand for antiplasmodial compounds with alternative mechanism of action . Therefore, Ethyl 2-aminopyrimidine-4-carboxylate and its derivatives could potentially be used in the development of new drugs to treat these diseases .

Chemical Synthesis

Ethyl 2-aminopyrimidine-4-carboxylate can be used as a starting material in the synthesis of various chemical compounds . For example, it can be used to prepare 2-aminopyrimidine derivatives through a series of chemical reactions .

Research in Life Science

Ethyl 2-aminopyrimidine-4-carboxylate can be used in various areas of research including Life Science . It can be used in the study of biological processes, diseases, and the development of new therapies .

Research in Material Science

Ethyl 2-aminopyrimidine-4-carboxylate can also be used in Material Science research . It can be used in the development and characterization of new materials .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

properties

IUPAC Name

ethyl 2-aminopyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCALRCXLGUQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729330
Record name Ethyl 2-aminopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminopyrimidine-4-carboxylate

CAS RN

916056-77-4
Record name Ethyl 2-amino-4-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916056-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-aminopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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